molecular formula C7H8BrN3O2 B3029295 Ethyl 3-amino-6-bromopyrazine-2-carboxylate CAS No. 612835-51-5

Ethyl 3-amino-6-bromopyrazine-2-carboxylate

Cat. No.: B3029295
CAS No.: 612835-51-5
M. Wt: 246.06
InChI Key: FOIBKOMYLPCEEM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8BrN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-6-bromopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-amino-2-pyrazinecarboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Esterification: Ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Substitution: Sodium azide, potassium thiocyanate, or amines in polar solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Hydrolysis Products: 3-amino-6-bromopyrazine-2-carboxylic acid.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of RNA-dependent RNA polymerase, a key enzyme in the replication of certain viruses . The bromine and amino groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl 3-amino-6-bromopyrazine-2-carboxylate can be compared with other pyrazine derivatives:

Properties

IUPAC Name

ethyl 3-amino-6-bromopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBKOMYLPCEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856632
Record name Ethyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612835-51-5
Record name Ethyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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